Jamaicamide A
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H36BrClN2O4 |
|---|---|
Molecular Weight |
567.9 g/mol |
IUPAC Name |
(E,9E)-14-bromo-9-(chloromethylidene)-N-[(E)-3-methoxy-5-(2-methyl-5-oxo-2H-pyrrol-1-yl)-5-oxopent-3-enyl]-6-methyltetradec-4-en-13-ynamide |
InChI |
InChI=1S/C27H36BrClN2O4/c1-21(12-14-23(20-29)10-5-4-8-17-28)9-6-7-11-25(32)30-18-16-24(35-3)19-27(34)31-22(2)13-15-26(31)33/h6,9,13,15,19-22H,4-5,7,10-12,14,16,18H2,1-3H3,(H,30,32)/b9-6+,23-20+,24-19+ |
InChI Key |
NAIKIJSSBJHCBL-IPUGVWFUSA-N |
Isomeric SMILES |
CC1C=CC(=O)N1C(=O)/C=C(\CCNC(=O)CC/C=C/C(C)CC/C(=C/Cl)/CCCC#CBr)/OC |
Canonical SMILES |
CC1C=CC(=O)N1C(=O)C=C(CCNC(=O)CCC=CC(C)CCC(=CCl)CCCC#CBr)OC |
Synonyms |
jamaicamide A |
Origin of Product |
United States |
Biosynthesis of Jamaicamide a
Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Pathway
The biosynthesis of Jamaicamide A is accomplished through a complex, hybrid pathway that merges two major classes of enzymatic machinery: polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS). wikipedia.orgoup.com This mixed PKS/NRPS system is responsible for assembling the molecule's unique lipopeptide structure, which incorporates features from both fatty acid and amino acid metabolism. nih.govnih.gov The chemical architecture of this compound suggests its derivation from a combination of nine acetate (B1210297) units, the amino acids L-alanine and β-alanine, and methyl groups originating from methionine. wikipedia.org The pathway is notable for creating several unusual functionalities, including a terminal alkynyl bromide, a vinyl chloride, a β-methoxy eneone system, and a pyrrolinone ring. nih.govbeilstein-journals.org
The genetic blueprint for this compound biosynthesis is encoded in a dedicated gene cluster, designated jam, within the genome of the marine cyanobacterium Moorea producens (formerly classified as Lyngbya majuscula). wikipedia.orgnih.govresearchgate.net This cluster contains all the necessary enzymatic domains for the assembly of the molecule.
The jam biosynthetic gene cluster spans approximately 57 to 58 kilobase pairs (kbp) of DNA. nih.govnih.govresearchgate.netuniprot.org It is composed of 17 distinct open reading frames (ORFs), labeled jamA through jamQ, which encode the various enzymes of the biosynthetic assembly line. nih.govresearchgate.net These ORFs code for proteins of varying sizes, ranging from 80 to 3,936 amino acids. nih.gov A notable feature of the cluster's organization is its transcriptional direction; the first 16 genes, jamA through jamP, are transcribed in the same direction, while the final gene, jamQ, is transcribed in the reverse direction. nih.govresearchgate.net
| Gene Cluster Property | Description | Reference |
| Name | jam | researchgate.netresearchgate.net |
| Size | ~57-58 kbp | nih.govnih.govuniprot.org |
| Open Reading Frames (ORFs) | 17 (jamA to jamQ) | nih.govnih.govresearchgate.net |
| Transcription | jamA-P (forward), jamQ (reverse) | nih.govresearchgate.net |
The organization of the jam gene cluster exhibits a remarkable colinearity with the chemical structure of this compound. nih.govuniprot.org This principle, common in PKS and NRPS systems, means that the sequential arrangement of genes and their corresponding enzymatic domains on the chromosome directly mirrors the order in which the acetate and amino acid building blocks are incorporated into the final molecule. nih.govbeilstein-journals.orgacs.org This linear correlation between gene order and biosynthetic assembly provides a predictable roadmap for understanding how the molecule is constructed. uniprot.org
A distinctive feature of the jam gene cluster, and other cyanobacterial natural product pathways identified to date, is the apparent lack of embedded genes for self-resistance, regulation, or transport directly within the cluster's boundaries. nih.govresearchgate.net This contrasts with many secondary metabolite pathways in other prokaryotes, such as Streptomyces, which often co-localize regulatory proteins within the biosynthetic operon. nih.gov The absence of such internal regulatory genes has led to the hypothesis that the this compound pathway might be constitutively expressed. nih.gov While dedicated regulatory genes are not found within the cluster, subsequent research has identified proteins that bind to the promoter region upstream of jamA, suggesting that regulation occurs via factors encoded elsewhere in the genome. nih.gov
The specific building blocks used in the biosynthesis of this compound have been elucidated through precursor feeding studies. nih.govuniprot.org This technique involves supplying isotopically labeled compounds to cultures of Moorea producens and then determining their incorporation into the final natural product. nih.gov These experiments have confirmed that the molecular backbone is constructed from acetate units, L-alanine, and β-alanine. wikipedia.orgresearchgate.net
Feeding studies utilizing isotopically labeled acetate have been instrumental in mapping the polyketide portions of the this compound structure. researchgate.net These experiments demonstrated that the carbon skeleton is derived from nine acetate units. wikipedia.org For instance, studies established that the C-27 carbon atom, which is part of the unique vinyl chloride group, originates from the C-2 position of an acetate molecule. researchgate.net
Further insight was gained from feeding experiments with L-[3-¹³C]alanine. Analysis of the resulting this compound revealed isotopic enrichment not only at the expected alanine-derived positions but also at carbons 1, 3, 5, 7, 9, 11, 13, 18, 21, and 27. researchgate.net This pattern is explained by the metabolic conversion of the labeled alanine (B10760859) into pyruvate (B1213749) and its subsequent decarboxylation to produce [2-¹³C]acetate. This newly formed labeled acetate then enters the primary metabolic pool and is incorporated into all the acetate-derived subunits of the this compound molecule, providing a detailed map of the polyketide chain's origin. researchgate.net
| Labeled Precursor | Observed Incorporation in this compound | Inference | Reference |
| [2-¹³C]acetate | Incorporation into polyketide chain, including C-27 | Confirms acetate as the source for the polyketide backbone and vinyl chloride carbon. | researchgate.net |
| L-[3-¹³C]alanine | Enrichment at alanine-derived positions and at C-1, 3, 5, 7, 9, 11, 13, 18, 21, 27 | L-alanine is metabolized to [2-¹³C]acetate, which is then incorporated throughout the polyketide chain. | researchgate.net |
Enzymatic Mechanisms and Tailoring Reactions
The assembly of this compound involves a series of enzymatic reactions catalyzed by the products of the jam gene cluster, including ligation, desaturation, and halogenation.
The initiation of jamaicamide biosynthesis is catalyzed by JamA, a stand-alone fatty acid-acyl ligase (FAAL). nih.govrsc.org JamA is responsible for activating the six-carbon carboxylic acid starter unit. researchgate.netresearchgate.net This enzyme shows a significant preference for activating 5-hexenoic acid and 5-hexynoic acid over saturated fatty acids like hexanoic acid. researchgate.net The activation process involves the ATP-dependent formation of an acyl-adenylate, which is then loaded onto the acyl carrier protein (ACP), JamC. researchgate.netnih.gov This step effectively channels the fatty acid into the downstream biosynthetic machinery. nih.govrsc.org
The characteristic terminal alkyne of this compound is formed through the action of JamB, a membrane-associated fatty acid desaturase. nih.govresearchgate.netnih.gov JamB is a bifunctional enzyme capable of catalyzing two successive dehydrogenation reactions. nih.gov It first converts a saturated fatty acyl-ACP into an olefinic intermediate and then further oxidizes the olefin to an alkyne. nih.govnih.gov Specifically, JamB acts on hexanoyl-JamC to produce 5-hexynoyl-JamC, which then serves as the starter unit for the subsequent PKS and non-ribosomal peptide synthetase (NRPS) modules. nih.gov
A distinctive feature of this compound is the presence of an alkynyl bromide. This halogenation is catalyzed by JamD, a flavin-dependent halogenase (FDH). nih.govacs.orgnih.govnih.gov JamD belongs to a newly identified family of halogenases from marine cyanobacteria. acs.orgnih.gov
JamD is responsible for the bromination of the terminal alkyne, a chemically challenging transformation. acs.orgnih.govnih.gov Research has demonstrated that JamD catalyzes the conversion of jamaicamide B (the non-brominated precursor) into this compound. nih.govchembites.org This enzymatic reaction is highly chemoselective, specifically targeting the terminal alkyne over other potentially reactive sites in the molecule. acs.orgnih.govnih.gov The enzyme utilizes a flavin cofactor and a bromide source, such as potassium bromide, to achieve this transformation. chembites.org Interestingly, while JamD can also utilize iodide, it does not appear to catalyze chlorination under similar conditions. chembites.org This late-stage halogenation highlights the remarkable catalytic versatility of the enzymes involved in jamaicamide biosynthesis. nih.gov
Halogenation Chemistry: JamD (Flavin-Dependent Halogenase)
Specificity and Substrate Tolerance
The halogenase enzymes within the jamaicamide biosynthetic pathway exhibit remarkable specificity. The flavin-dependent halogenase JamD, responsible for the terminal alkynyl bromide, demonstrates high chemoselectivity. acs.org It is capable of halogenating terminal alkynes on late-stage biosynthetic intermediates and shows broad substrate tolerance for a range of simple to complex alkynes. acs.org However, JamD is highly specific for terminal alkynes over other electron-rich substrates, such as aromatic compounds. acs.org The halogenase involved in the formation of the vinyl chloride moiety acts on a complex β-branched intermediate tethered to an acyl carrier protein (ACP), highlighting the enzyme's specificity for a large, structurally complex substrate integrated within the PKS module. beilstein-journals.org
Relation to Other Cyanobacterial Halogenases
Cyanobacteria are a rich source of halogenating enzymes, which fall into several categories. nih.gov The jamaicamide pathway features at least two types of halogenases. JamD, which installs the terminal bromide, is a flavin-dependent halogenase. acs.org This class is distinct from the non-heme iron/2-oxoglutarate (2OG)-dependent halogenases, such as those found in the biosynthesis of barbamide (B1252183) and ambiguine (B12290726) alkaloids, which functionalize unactivated aliphatic C-H bonds. nih.govnih.gov Another major group of halogenases found in cyanobacteria are the putative dimetal-carboxylate halogenases, exemplified by CylC in cylindrocyclophane biosynthesis, which also perform radical halogenation on unactivated carbon centers. nih.govresearchgate.net The halogenase responsible for the chlorination step in the vinyl chloride formation of jamaicamide (JamF) is part of an integrated PKS module, a common feature in cyanobacterial pathways like that of curacin A. beilstein-journals.orgnih.gov
Vinyl Chloride Formation: HMG-CoA Synthase-like Motif (JamH, ECH1, ECH2)
The distinctive vinyl chloride moiety of this compound is constructed by a specialized cassette of enzymes centered around a 3-hydroxy-3-methylglutaryl-CoA synthase (HMG-CoA synthase)-like motif. nih.govuniprot.org This process represents a significant β-branching modification of the polyketide backbone. rsc.orgnih.gov
The key steps are as follows:
Condensation: The process begins with the condensation of an acetate unit onto a β-keto group of the growing polyketide chain. This reaction is catalyzed by a ketosynthase-like protein (JamG) and an HMG-CoA synthase homolog (JamH). researchgate.net
Halogenation: The resulting γ-HMG-ACP intermediate is chlorinated at the C-4 position by a dedicated halogenase domain. rsc.org
Dehydration: The enzyme JamI, an enoyl-CoA hydratase (ECH1), catalyzes a dehydration step. rsc.orgnih.gov
Decarboxylation: The final step is a decarboxylation catalyzed by JamJ, a second enoyl-CoA hydratase-like enzyme (ECH2). rsc.org
The regioselectivity of this final step is crucial. In jamaicamide biosynthesis, the JamJ (ECH2) domain catalyzes protonation at the C-2 position, which leads to the formation of the β,γ-unsaturated vinyl chloride branch. rsc.org This contrasts sharply with the highly similar curacin A pathway, where the corresponding ECH2 domain protonates at C-4, resulting in an α,β-unsaturated intermediate that subsequently forms a cyclopropane (B1198618) ring. rsc.org
β-Methoxy Eneone Formation: JamE (Methyltransferase)
The β-methoxy eneone system is another of this compound's characteristic features. wikipedia.orgnih.gov This functionality is installed by the enzyme JamE, which is annotated as an S-adenosyl-methionine (SAM)-dependent O-methyltransferase. This enzyme acts on a β-hydroxy group that is introduced and retained on the polyketide chain during the assembly process, methylating it to form the final methoxy (B1213986) group.
Pyrrolinone Ring Formation: Mechanism and Origin
The terminal pyrrolinone ring in this compound originates from the non-proteinogenic amino acid β-alanine. researchgate.net Isotope labeling studies have confirmed the intact incorporation of β-alanine into this part of the molecule. researchgate.net The biosynthetic gene cluster includes JamQ, a protein with homology to condensation (C) domains, which is believed to catalyze the final cyclization and release of the polypeptide from the enzymatic assembly line. The proposed mechanism involves the intramolecular condensation of an N-acetoacetyl-β-alanyl intermediate to form the heterocyclic ring.
Stereochemical Control: JamB Epimerase and C9 Configuration
The stereochemistry at the C9 position of the polyketide chain is a critical, yet not fully elucidated, aspect of jamaicamide biosynthesis. researchgate.netrsc.org While the total synthesis of jamaicamide has confirmed the (9R) configuration, the precise enzymatic control of this stereocenter is complex. rsc.orgresearchgate.net The gene cluster contains the gene jamB, which was initially annotated as a fatty acid desaturase involved in generating the hexynoate starter unit. researchgate.netresearchgate.net While the provided outline suggests a role for a JamB epimerase in establishing the C9 configuration, the primary literature more commonly identifies it as a desaturase. Further research is needed to clarify the exact mechanism by which the specific stereochemistry at C9 is established during biosynthesis.
β-Branching Cassettes and Diversity
Polyketide β-branching, as seen in the formation of the vinyl chloride group, is a fascinating biosynthetic strategy that introduces structural diversity into natural products. rsc.org This modification is catalyzed by a multi-protein HMG-CoA synthase (HMGS) cassette, which converts a β-ketone into a β-alkyl group or other functionalized side-chain. rsc.orgrsc.org
The core components of this cassette typically include:
An HMG-CoA synthase (HMGS)
An enoyl-CoA hydratase (ECH1) for dehydration
A second hydratase/decarboxylase (ECH2)
Dedicated acyl carrier proteins (ACPs) bris.ac.uk
The diversity of the resulting β-branches stems from variations in this cassette. rsc.org For example, the jamaicamide and curacin pathways utilize homologous HMGS cassettes but contain ECH2 domains with different regioselectivity for protonation, leading to either a vinyl chloride or a cyclopropane ring, respectively. rsc.org Other pathways may lack certain domains or incorporate additional tailoring enzymes, such as oxidoreductases or methyltransferases, to generate a wide array of β-branched structures in natural products. nih.gov
Regulation of Biosynthesis
The production of this compound by the marine cyanobacterium Lyngbya majuscula is a complex process governed by intricate regulatory mechanisms at the transcriptional level. nih.gov Research into the jamaicamide (jam) gene cluster has revealed a sophisticated system of promoters, a uniquely structured leader region, and sensitivity to environmental cues, all of which are likely coordinated by specific regulatory proteins. nih.govnih.gov
Transcriptional Analysis of the Gene Cluster
The biosynthesis of this compound is encoded within a 57 kbp gene cluster composed of 17 open reading frames (ORFs). nih.govnih.gov Transcriptional analysis indicates that the majority of these genes, specifically jamA through jamP, are transcribed in the same direction and likely form a large operon. nih.gov The final ORF, jamQ, which is believed to be involved in the cyclization of the molecule's pyrrolinone ring, is transcribed in the reverse direction. nih.gov
Reverse transcription-polymerase chain reaction (RT-PCR) experiments have shown that all the intergenic regions between the ORFs in the main jamA-P operon are transcribed into RNA. nih.govnih.gov This finding suggests that a single, contiguous transcript may be produced, encoding most of the biosynthetic enzymes required for this compound assembly. nih.gov The large size of this potential transcript, approximately 55 kbp, hints at the necessity for complex regulatory control to ensure efficient and coordinated expression. nih.gov
The sheer size of the primary jamaicamide operon (jamA-P) suggested that multiple promoters might be required for its efficient transcription. nih.gov While initial RT-PCR results indicated a single long transcript, promoter prediction programs identified the possible existence of several internal promoters located within the intergenic regions of the gene cluster. nih.govnih.gov
To verify the functionality of these predicted promoters, a β-galactosidase reporter gene assay was conducted in E. coli, as genetic manipulation techniques for L. majuscula are not yet established. nih.gov This assay confirmed that a primary promoter located upstream of the main transcription start site (TSS) is active. nih.gov Furthermore, several of the intergenic regions upstream of specific jam genes also demonstrated the ability to drive reporter gene expression, confirming their function as active promoters. nih.govresearchgate.net Notably, the region upstream of jamQ did not show any detectable promoter activity in this assay. researchgate.net
The primary promoter, situated 844 bp upstream of the jamA start codon, contains conserved hexamer RNA polymerase (RNAP) binding sites at the -35 and -10 positions, which are characteristic of bacterial promoters. nih.gov The presence of these multiple, functional internal promoters may serve to boost transcription along the lengthy operon, potentially allowing for differential regulation of gene subsets in response to specific metabolic or environmental signals. nih.gov
| Promoter Region | Location | Activity Detected (β-galactosidase assay) |
|---|---|---|
| Primary Promoter | Upstream of Transcription Start Site (TSS) | Active nih.gov |
| upjamA | Intergenic region upstream of jamA | Active nih.gov |
| upjamB | Intergenic region upstream of jamB | Active nih.gov |
| upjamC | Intergenic region upstream of jamC | Active nih.gov |
| upjamD | Intergenic region upstream of jamD | Active nih.gov |
| upjamG | Intergenic region upstream of jamG | Active nih.gov |
| upjamI | Intergenic region upstream of jamI | Active nih.gov |
| upjamN | Intergenic region upstream of jamN | Active nih.gov |
| upjamQ | Intergenic region upstream of jamQ | No activity detected researchgate.net |
A striking feature of the jamaicamide gene cluster is the presence of an exceptionally long untranslated leader region (UTR). nih.govresearchgate.net This region, spanning approximately 840 to 844 base pairs, is located between the primary transcription start site (TSS) and the start codon of the first gene in the cluster, jamA. nih.govnih.gov The function of such a large UTR in a secondary metabolite gene cluster is currently unclear but is thought to play a significant role in the post-transcriptional regulation of the pathway. nih.gov
In other cyanobacterial systems, such as the psBA genes in Synechococcus, UTRs have been shown to contain cis-regulatory elements that are crucial for controlling gene expression, for instance, in response to light conditions. nih.gov It is hypothesized that the jamaicamide UTR may harbor similar regulatory elements, such as binding sites for regulatory proteins or RNA molecules, that modulate the translation of the downstream biosynthetic genes. nih.gov The presence of a strong, functional promoter immediately upstream of the jamA gene, in addition to the primary promoter far upstream, suggests a multi-layered control system where this UTR could be a key integration point for regulatory signals. nih.gov
Environmental Factors Influencing Production (e.g., Light Regulation, Bromide Availability)
The production of this compound is not static but is influenced by external environmental conditions, particularly light and the availability of bromide. researchgate.netresearchgate.net
Light Regulation: Evidence suggests that the biosynthesis of jamaicamides is regulated by light. researchgate.netresearchgate.net In laboratory cultures of L. majuscula JHB, the production of Jamaicamide B, the direct precursor to this compound, was found to cease completely when the cultures were placed in a continuously dark environment. researchgate.net This indicates that light is a critical factor for the active transcription or translation of the core biosynthetic machinery. Interestingly, the subsequent conversion of the existing pool of Jamaicamide B into this compound continued even in the dark, suggesting that the final bromination step may be catalyzed by a previously expressed and stable enzyme. researchgate.net This potential for light regulation is further supported by the identification of putative regulatory proteins with similarities to proteins involved in light-dependent processes in other cyanobacteria. nih.govresearchgate.net This mode of regulation is analogous to that of other cyanobacterial toxins, such as microcystin, where gene expression is positively correlated with light intensity. nih.gov
Bromide Availability: The unique alkynyl bromide moiety of this compound makes its biosynthesis dependent on the presence of bromide in the environment. researchgate.net Studies have shown that the concentration of bromide in standard seawater (approximately 65 ppm) is a limiting factor for this compound production. researchgate.net When cultures of L. majuscula were supplemented with additional sodium bromide, a significant and dose-dependent increase in the production of this compound was observed. researchgate.net This finding confirms that bromide availability directly impacts the efficiency of the final halogenation step, which is catalyzed by the enzyme JamD, converting Jamaicamide B into this compound. researchgate.net
| Factor | Effect on Biosynthesis | Supporting Evidence |
|---|---|---|
| Light | Required for the production of Jamaicamide B (precursor). researchgate.net | Production of Jamaicamide B ceases in continuous darkness. researchgate.net |
| Bromide | Acts as a limiting nutrient for the final conversion of Jamaicamide B to this compound. researchgate.net | Addition of sodium bromide to culture media significantly increases this compound yield. researchgate.net |
Identification of Putative Regulatory Proteins
Unlike some bacterial secondary metabolite pathways that contain dedicated regulatory genes within the cluster, the jamaicamide gene cluster does not appear to encode its own regulatory proteins. nih.gov This suggests that the regulation is carried out by proteins encoded elsewhere in the L. majuscula genome.
To identify such trans-acting regulatory factors, a DNA-protein "pulldown" assay was performed. nih.govnih.gov A DNA probe corresponding to the upstream regulatory region of jamA, including the primary promoter and the entire UTR, was used to isolate proteins from a soluble lysate of L. majuscula JHB that exhibited binding affinity for this region. nih.gov
This experiment successfully isolated two proteins, which were subsequently identified using liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov A BLAST analysis of the protein sequences revealed that one of the isolated proteins shared close sequence identity with a known regulatory protein from another species of cyanobacterium. nih.govnih.gov Furthermore, comparisons of these proteins suggest a potential link between the regulation of jamaicamide production and light-dependent complementary chromatic adaptation, a process by which cyanobacteria adjust their pigment composition in response to changes in ambient light quality. nih.gov This is corroborated by the identification of two hypothetical proteins through transcriptional analysis that show similarity to RcaD, a known regulatory protein involved in this light-sensing pathway. researchgate.net
| Identification Method | Protein Identity/Homology | Proposed Function |
|---|---|---|
| DNA-Protein Pulldown Assay | Protein with sequence identity to a known cyanobacterial regulatory protein. nih.gov | Binds to the upstream regulatory region of jamA; may be involved in transcriptional control. nih.govnih.gov |
| Transcriptional Analysis | Two hypothetical proteins with similarity to RcaD. researchgate.net | Potentially involved in a light-responsive regulatory mechanism. researchgate.net |
Advanced Methodologies in Jamaicamide a Research
Isolation and Purification Techniques
The initial step in studying Jamaicamide A involves its extraction and purification from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). wikipedia.org This process utilizes a combination of chromatographic methods to separate the target compound from a multitude of other metabolites.
Chromatographic Methods (VLC, RP-HPLC)
The isolation of this compound typically begins with extraction from the freeze-dried and homogenized cyanobacterial biomass using organic solvents like a chloroform/methanol mixture. This crude extract then undergoes a multi-step purification process.
Vacuum Liquid Chromatography (VLC): A primary fractionation of the crude extract is often performed using Vacuum Liquid Chromatography (VLC). wikipedia.orgresearchgate.net This technique employs a stationary phase such as TLC grade silica (B1680970) gel or Diaion HP-20 resin. researchgate.net A stepwise gradient of solvents, for example, from hexanes to ethyl acetate (B1210297) (EtOAc), is used to elute different fractions. nih.gov Fractions containing the jamaicamides are identified and then combined for further purification.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. nih.gov This technique uses a nonpolar stationary phase, typically a C18 column, and a polar mobile phase, such as a gradient of acetonitrile (B52724) and water, often with an additive like 0.1% formic acid or trifluoroacetic acid (TFA). this compound is separated from its closely related analogs, like Jamaicamide B and C, based on slight differences in polarity. nih.gov For instance, under certain RP-HPLC conditions, the more polar Jamaicamide B elutes earlier than this compound. nih.gov The purity of the isolated compound can reach over 98%.
Table 1: Chromatographic Methods for this compound Isolation
| Technique | Stationary Phase | Mobile Phase Example | Purpose |
|---|---|---|---|
| VLC | Silica Gel / Diaion HP-20 | Stepwise gradient of Hexane/EtOAc or Isopropanol/Water | Initial fractionation of crude extract |
| RP-HPLC | C18 | Acetonitrile/Water with 0.1% TFA | Final purification to yield pure compound |
Mass Spectrometry-Based Molecular Networking for Analog Detection
Mass spectrometry (MS)-based molecular networking has become a powerful tool for identifying new analogs of known compounds directly from complex mixtures, a process known as dereplication. nih.govnih.gov This approach has been successfully applied in the study of Moorea producens to discover new jamaicamides. nih.govplos.org
The technique works by acquiring tandem mass spectrometry (MS/MS) data for the metabolites in an extract. A computational tool, such as the Global Natural Product Social Molecular Network (GNPS), then organizes this data by clustering compounds with similar MS/MS fragmentation patterns. nih.gov In these networks, each compound is represented as a node, and the similarity in fragmentation is shown as an edge connecting the nodes. nih.gov
This method allowed researchers to visualize the metabolome of M. producens and identify nodes that clustered with the known this compound. nih.gov These related nodes, having similar core structures, pointed to the presence of new, previously uncharacterized analogs. nih.govplos.org This guided the targeted isolation of these minor metabolites, such as Jamaicamide D, E, and F, which might have otherwise been missed in a traditional bioassay-guided fractionation approach. plos.org
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, 1,1-ADEQUATE)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. wikipedia.org It provides detailed information on the chemical environment of individual atoms (protons and carbons) and how they are connected. wikipedia.orgsigmaaldrich.com
1D and 2D NMR: One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the types and numbers of protons and carbons in the molecule. researchgate.netresearchgate.net Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. researchgate.net
COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other, typically on adjacent carbons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton-carbon pairs.
HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different structural fragments of the molecule. researchgate.net
These standard 1D and 2D NMR techniques were instrumental in piecing together the partial structures of this compound, including its unique β-methoxy eneone system and pyrrolinone ring. researchgate.net
1,1-ADEQUATE (Adequate Double Quantum Transfer Experiment): To resolve certain structural ambiguities, particularly in complex parts of the molecule, advanced NMR techniques like 1,1-ADEQUATE were employed. researchgate.net This experiment is powerful because it unambiguously establishes direct one-bond carbon-carbon connectivities. researchgate.net In the case of this compound, a 1,1-ADEQUATE experiment was critical in confirming the connectivity between H-18 and C-19, which helped to definitively establish the structure of the polyketide chain.
High-Resolution Mass Spectrometry (HRMS, HRFABMS, MALDI-TOF MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, which allows for the calculation of its elemental formula. nih.gov
HRFABMS (High-Resolution Fast Atom Bombardment Mass Spectrometry): This technique was used in the structural elucidation of this compound to determine its molecular formula, C₂₇H₃₆BrClN₂O₄. nih.gov The isotopic pattern observed in the mass spectrum is also highly informative. For this compound, the presence of bromine and chlorine atoms creates a characteristic isotopic signature, which helped to confirm the presence of these halogens in the molecule.
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): MALDI-TOF MS has been used to analyze this compound and its analogs directly from cyanobacterial filaments with minimal sample preparation. nih.gov This technique is particularly useful for visualizing the spatial distribution of these metabolites within the organism (MALDI imaging) and for analyzing small amounts of material. nih.govfrontiersin.org It has been successfully used to detect Jamaicamide B (M+H⁺ at m/z 489) from a single filament of L. majuscula. nih.gov
Table 2: Key Spectroscopic Data for this compound
| Technique | Information Obtained | Key Finding for this compound |
|---|---|---|
| ¹H & ¹³C NMR | Identifies proton and carbon environments. | Provided foundational data for all structural fragments. researchgate.netresearchgate.net |
| COSY, HSQC, HMBC | Determines proton-proton and proton-carbon connectivities. | Assembled partial structures like the pyrrolinone ring. researchgate.net |
| 1,1-ADEQUATE | Confirms direct carbon-carbon bonds. | Established critical C-18 to C-19 connectivity. |
| HRMS | Determines exact mass and elemental formula. | Confirmed molecular formula as C₂₇H₃₆BrClN₂O₄. nih.gov |
| MALDI-TOF MS | Detects molecules in small samples and visualizes distribution. | Enabled detection from single filaments and imaging. nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the different functional groups present in a molecule based on their absorption of specific frequencies of infrared light. nih.govresearchgate.net While NMR and MS provide the structural backbone, IR spectroscopy confirms the presence of key chemical bonds and functional groups, such as carbonyls (C=O), alkenes (C=C), and amines (N-H), which are all present in the complex structure of this compound. nih.gov
Isotopic Labeling Studies for Biosynthetic Pathway Elucidation
Isotopic labeling has been a pivotal technique for unraveling the intricate biosynthetic pathway of this compound and its analogs. By feeding the producing cyanobacterium, Moorea producens (formerly Lyngbya majuscula), with precursors labeled with stable isotopes, researchers can trace the atoms' incorporation into the final natural products. uniprot.org This methodology provides direct insights into precursor origins, the sequence of enzymatic reactions, and the influence of environmental factors on biosynthesis. pnas.orgnih.gov
A significant focus of these studies has been the use of ¹⁵N-labeled sodium nitrate (B79036) to monitor the production and turnover dynamics of the nitrogen-containing jamaicamides. pnas.orgnih.govresearchgate.net Through techniques like matrix-assisted laser desorption ionization (MALDI) mass spectrometry, scientists can measure the rate of ¹⁵N incorporation over time. pnas.orgresearchgate.netresearchgate.net These temporal studies have revealed that Jamaicamide B is produced at a significantly faster rate than not only this compound but also primary metabolites like pheophytin a, indicating that its biosynthesis outpaces the organism's growth rate. pnas.org
These experiments have also been crucial in identifying bottlenecks in the biosynthetic pathway. Research demonstrated that the concentration of bromide in the culture medium is a limiting nutrient for this compound production. pnas.org Supplementing the ¹⁵N-labeled culture medium with sodium bromide led to a marked increase in the percentage of ¹⁵N-labeled this compound, confirming that bromination is a key, resource-dependent step. pnas.orgresearchgate.netresearchgate.net For instance, cultures supplemented with 1.0 g/L of NaBr achieved 95% ¹⁵N labeling for this compound within six days, a significant increase compared to unsupplemented media.
Table 1: Impact of Bromide Supplementation on ¹⁵N Labeling of this compound
| NaBr Concentration | % ¹⁵N Labeling of this compound | Observation |
|---|---|---|
| Standard Seawater | Lower | Indicates bromide is a limiting nutrient in standard media. pnas.org |
| + 0.5 g/L | Increased | Stepwise increase in ¹⁵N incorporation. pnas.orgresearchgate.net |
These isotopic labeling studies, by providing a dynamic view of in vivo metabolite assembly, offer a powerful complement to in vitro enzymatic studies and genetic analyses. nih.gov
Genetic Manipulation and Heterologous Expression Approaches
Direct genetic manipulation of the native producer, Moorea producens, has been historically challenging, with established techniques for targeted gene modification not yet developed for this organism. nih.govnih.gov This obstacle has spurred the development of heterologous expression systems, where the biosynthetic gene cluster (BGC) for jamaicamide is transferred to a more genetically tractable host organism. The freshwater cyanobacterium Anabaena sp. PCC 7120 has been successfully established as a host for expressing secondary metabolite pathways from marine cyanobacteria like Moorea. researchgate.netnih.gov
The jamaicamide (jam) gene cluster is a large, approximately 57-58 kbp hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. uniprot.orgnih.govwikipedia.org The heterologous expression of the entire cluster or specific subsets of its genes in hosts like E. coli or Anabaena allows researchers to circumvent the difficulties of working with the native producer and enables targeted experiments to probe gene function. nih.govnih.govrsc.org
Gene knockout experiments are a definitive method for determining gene function. The CRISPR-Cas9 system is a powerful tool for this purpose, allowing for the targeted disruption of specific genes. nih.govyoutube.com In the context of this compound research, CRISPR-Cas9 has been proposed as a method to disrupt putative halogenase genes, such as jamQ, within the jamaicamide BGC. By creating a knockout mutant, researchers can compare its metabolic profile with that of the wild type using Liquid Chromatography-Mass Spectrometry (LC-MS). The absence of brominated analogs like this compound in the mutant would provide strong evidence for the gene's role in halogenation. While this approach is methodologically sound, its application has been primarily conceptual due to the challenges in genetically manipulating Moorea producens. nih.gov
Understanding the transcriptional regulation of the jam gene cluster is key to controlling and potentially enhancing the production of jamaicamides. Transcriptional analyses revealed an unusually long, non-coding leader region of about 840 base pairs upstream of the first gene, jamA. nih.gov To identify which parts of the DNA regulate the cluster's expression, reporter gene assays have been employed. nih.govnih.gov
In this technique, a promoter—a DNA sequence that initiates transcription—is linked to a reporter gene, whose protein product is easily measured. promega.comthermofisher.com Because of the difficulty in performing these assays in vivo within Moorea, researchers have used E. coli as a host system. nih.gov They cloned various intergenic (between-gene) regions from the jam cluster upstream of a β-galactosidase reporter gene. nih.govrptu.de The results showed that the primary promoter region before the transcription start site and several other intergenic regions were able to drive the expression of the reporter gene. nih.govnih.govresearchgate.net This indicates the presence of multiple internal promoters within the large operon, which may be crucial for ensuring the complete and efficient transcription of the entire 57 kbp gene cluster. nih.govresearchgate.net
Table 2: Promoter Activity in Jamaicamide Intergenic Regions via Reporter Assay
| DNA Region Tested | Promoter Activity Detected | Implication |
|---|---|---|
| Upstream of jamA (Primary) | Yes | Confirms the location of the primary pathway promoter. nih.gov |
| Intergenic region (e.g., upstream of jamI) | Yes | Suggests multiple internal promoters help regulate the large gene cluster. nih.govresearchgate.net |
Unlike many bacterial antibiotic pathways, the BGCs of marine cyanobacterial natural products often lack readily identifiable regulatory genes within or near the cluster. nih.gov To find the transcriptional factors that control jamaicamide biosynthesis, researchers have used protein pulldown assays. nih.govnih.govrptu.de This method uses a piece of DNA from a promoter region of interest as "bait" to capture proteins that bind to it from a cellular protein extract. rptu.de
In a key study, the promoter region upstream of the jamA gene was used as a DNA probe to isolate binding proteins from L. majuscula lysates. nih.govnih.gov The captured proteins were then identified using LC-MS/MS. This experiment successfully isolated two proteins. nih.gov Database analysis (BLAST) revealed that one of these proteins had a high sequence similarity to a known regulatory protein from another cyanobacterium, suggesting a potential link between jamaicamide regulation and light-dependent metabolic processes. nih.govnih.gov The binding of these isolated proteins to the jamaicamide promoter was then confirmed using Electromobility Shift Assays (EMSAs). nih.govresearchgate.net
Enzyme assays are fundamental to understanding the specific function of each protein in the biosynthetic assembly line. By expressing individual enzymes from the jam cluster heterologously and providing them with potential substrates, their precise catalytic activity and substrate preferences can be determined.
One of the first enzymes in the pathway, JamA, is responsible for selecting and activating the starter unit. researchgate.net To determine its preference, JamA was produced in a host system and tested in an ATP-PPi exchange assay with various fatty acids. This assay revealed that JamA preferentially activates unsaturated fatty acids like 5-hexenoic acid and 5-hexynoic acid, which was a key insight into the formation of the unique alkynyl bromide tail. rsc.orgresearchgate.netbeilstein-journals.org Other enzymes have been similarly characterized. JamB was identified as the desaturase that forms the terminal alkyne, while the NRPS adenylation domain of JamO was shown to be specific for the amino acid L-alanine. rsc.orgoup.com In vitro assays combining multiple enzymes, such as Jam ECH1, Jam ECH2, and Jam ER, were instrumental in deciphering the complex sequence of reactions that form the vinyl chloride moiety. rsc.org
Computational and Cheminformatic Approaches
Computational tools and cheminformatics have become indispensable for navigating the complexity of natural product research, from genome mining to structure elucidation. researchgate.netnih.gov In the study of this compound, these approaches have accelerated discovery and provided a deeper understanding of its biosynthesis and chemical diversity.
A prominent example is the use of molecular networking , a mass spectrometry-based cheminformatics tool that organizes metabolites into families based on the similarity of their fragmentation patterns. researchgate.net Analysis of M. producens extracts using molecular networking created a visual map of the jamaicamide family of compounds. nih.govresearchgate.net This approach rapidly identified the known jamaicamides and, more importantly, revealed the presence of numerous previously unknown, structurally related analogs in the crude extract, significantly expanding the known chemical diversity of the pathway. nih.govplos.org
Bioinformatic analysis of the cyanobacterium's genome is the first step in identifying the genetic basis for natural product synthesis. Tools like antiSMASH and biosyntheticSPAdes are used to mine genome sequence data, predict the locations of BGCs like the jam cluster, and annotate the functions of the individual genes within them. plos.org
Furthermore, retro-biosynthetic computational tools, such as the Generalized Retro-biosynthetic Assembly Prediction Engine (GRAPE), can deconstruct the complex structure of this compound to predict its biosynthetic building blocks and the enzymatic logic of its assembly. researchgate.net This predictive power, combined with pipelines like GARLIC (Global Alignment for Natural Products Cheminformatics) that match gene clusters to known molecules, helps researchers to "de-orphan" BGCs and prioritize them for discovery efforts, focusing on those likely to produce novel compounds. researchgate.net
Biological Activities and Pharmacological Relevance of Jamaicamide a
Neurotoxic Properties
Jamaicamide A is recognized as a potent neurotoxin, an activity demonstrated in various biological assays. wikipedia.orgnih.govnih.gov The compound is part of the larger jamaicamide family, which is collectively characterized by neurotoxic effects primarily mediated through their interaction with voltage-gated sodium channels. wikipedia.orgnih.gov This neurotoxicity has been observed in cellular models designed to assess neuronal function. wikipedia.org Furthermore, early studies on the jamaicamide family of compounds revealed their toxicity in aquatic organisms, specifically exhibiting sublethal toxicity to goldfish at a concentration of 10 ppm. wikipedia.org This ichthyotoxic activity underscores its potent effects on the vertebrate nervous system.
Sodium Channel Blocking Activity
The principal mechanism underlying the neurotoxicity of this compound is its function as a voltage-gated sodium channel (VGSC) blocker. wikipedia.orgnih.govnih.gov Voltage-gated sodium channels are essential transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells, such as neurons. researchgate.net By inhibiting these channels, this compound disrupts normal nerve signaling, leading to its observed neurotoxic effects. nih.gov The compound has been shown to cause low micromolar inhibition of sodium channel activity, highlighting its potency as a channel blocker. wikipedia.org
Voltage-gated sodium channels possess several distinct binding sites where toxins and drugs can interact to modulate channel function. researchgate.netfrontiersin.org While the precise binding site for this compound on the sodium channel has not been definitively characterized in available literature, valuable insights can be drawn from structurally similar compounds. Hermitamides, another class of lipopeptides from marine cyanobacteria, share structural similarities with the jamaicamides and are also potent blockers of human voltage-gated sodium channels. nih.gov Studies on hermitamide B suggest a potential binding mode within the batrachotoxin (B49) (BTX)-binding site, also known as neurotoxin receptor site 2. frontiersin.orgnih.gov This site is located within the inner pore of the channel. frontiersin.org Blockers that interact with this site typically stabilize the channel in an inactivated state, preventing the influx of sodium ions required for action potential generation. Given the structural parallels, it is plausible that this compound may exert its blocking effect through a similar interaction at neurotoxin receptor site 2.
The neurotoxic and sodium channel-blocking properties of this compound have been evaluated using specific in vitro cellular models. The most prominently used model is the Neuro-2a (N2a) mouse neuroblastoma cell line. wikipedia.orgnih.gov Neuroblastoma cells are frequently used in neurotoxicity studies because they express voltage-gated sodium channels and exhibit neuronal-like characteristics, making them a suitable system for assessing the effects of neuroactive compounds. nih.gov The activity of this compound in this cellular model provides a direct measure of its neurotoxic potential and its ability to interfere with sodium channel function. wikipedia.org
Cytotoxicity against Specific Cell Lines
In addition to its neurotoxic effects, this compound demonstrates significant cytotoxic activity against certain cancer cell lines. nih.govresearchgate.net This activity indicates a broader potential for this compound in pharmacological research beyond its neuroactive properties. Laboratory studies have quantified its potency, revealing moderate but notable cytotoxicity. Specifically, this compound was shown to inhibit the growth of H-460 human lung cancer cells and Neuro-2a mouse neuroblastoma cells with an identical IC₅₀ (half-maximal inhibitory concentration) value of 15 μM for both cell lines. wikipedia.org This consistent potency across two distinct cell lines from different species and tissues highlights its robust cytotoxic nature. nih.govresearchgate.net
| Cell Line | Description | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| H-460 | Human Lung Carcinoma | 15 | wikipedia.org |
| Neuro-2a (N2a) | Mouse Neuroblastoma | 15 | wikipedia.org |
Interaction with Molecular Targets
The primary molecular target for this compound is the α-subunit of the voltage-gated sodium channel. nih.govnih.govnih.gov This interaction is central to its biological activities, directly causing the observed sodium channel blocking and subsequent neurotoxicity. nih.gov As discussed, while the exact location of interaction is not fully elucidated, evidence from related compounds suggests binding likely occurs at neurotoxin receptor site 2 within the channel's inner pore. frontiersin.orgnih.gov This specific targeting prevents the conformational changes necessary for ion conduction and disrupts the fundamental processes of neuronal excitability. The potent and specific nature of this interaction makes this compound a valuable chemical probe for studying the structure and function of voltage-gated sodium channels.
Chemical Synthesis and Analog Generation
Total Synthesis Approaches and Methodologies
While the total synthesis of Jamaicamide A itself has been a long-standing challenge, the first total synthesis of the closely related Jamaicamide B was achieved in 2024, laying a clear blueprint for accessing the entire jamaicamide family. rsc.orgbvsalud.org The general approach involves a convergent strategy, where the molecule is divided into two main fragments: a polyketide moiety and a peptide-like pyrrolinone moiety, which are synthesized separately and then coupled. rsc.org
The construction of this compound's distinct functional groups requires specific and often multi-step synthetic sequences.
Alkynyl Bromide: The terminal alkynyl bromide is the defining feature of this compound. researchgate.net In nature, this moiety is installed by a unique flavin-dependent halogenase, JamD, which specifically acts on the terminal alkyne of Jamaicamide B. pnas.orgacs.org Chemical synthesis of this group is challenging. While the total synthesis of Jamaicamide B yields the terminal alkyne precursor, the subsequent selective bromination to yield this compound would be the final step. rsc.org This transformation can be achieved using electrophilic bromine sources, though controlling selectivity can be difficult. The enzymatic approach using JamD has been shown to be highly chemoselective, capable of adding bromine to terminal alkynes even in the presence of other electron-rich groups. acs.org
Vinyl Chloride: The (E)-chloroolefin (vinyl chloride) moiety is another complex fragment within the polyketide chain. Its synthesis has been approached using methods like the Wittig reaction, which allows for the formation of the carbon-carbon double bond with the chlorine atom attached. rsc.orgresearchgate.net
The table below summarizes key strategies for constructing these moieties.
Table 1: Synthetic Strategies for Key Jamaicamide Moieties| Moiety | Precursor(s) | Key Reaction(s) | Reference(s) |
|---|---|---|---|
| Pyrrolinone Ring | L-alanine, Meldrum's acid | Cyclization, Deprotection | rsc.org, acs.org |
| β-Methoxy Eneone | β-keto ester, Dimethyl sulfone | Methylation | rsc.org |
| Polyketide (E)-olefin | Aldehyde, Phenyl tetrazol sulfone | Julia-Kocienski Olefination | rsc.org, researchgate.net |
| (E)-Chloroolefin | Aldehyde, Wittig reagent | Wittig Reaction | rsc.org, researchgate.net |
| Alkynyl Bromide | Terminal Alkyne (Jamaicamide B) | Enzymatic Halogenation (JamD) | pnas.org, acs.org |
Controlling the stereochemistry, particularly at the C9 methyl group, is critical. The absolute configuration of this center in the natural product was unconfirmed until it was determined to be (R) through total synthesis. rsc.org
A primary method for establishing this stereocenter is the use of an Evans' oxazolidinone chiral auxiliary. researchgate.netrsc.orgresearchgate.net This technique involves attaching the chiral auxiliary to a carboxylic acid derivative, performing a stereoselective alkylation (in this case, methylation with methyl iodide), and then cleaving the auxiliary to reveal the chiral methyl-bearing carbon with high enantiopurity. researchgate.net The synthesis of both the (9R) and (9S) isomers using this method was essential for comparing the synthetic products to the natural one to confirm its absolute stereochemistry. rsc.orgresearchgate.net
The total synthesis of jamaicamides is fraught with challenges, which explains why it was not accomplished until two decades after the compounds' discovery. rsc.org
Chemical Lability: The most significant challenge is the instability of key functional groups. The β-methoxy enone moiety, particularly when attached to the electron-withdrawing pyrrolinone ring, is highly labile under acidic conditions. rsc.org Attempts to remove common protecting groups like the Boc group under acidic conditions often lead to complex mixtures and decomposition. rsc.orgresearchgate.net This necessitated the use of alternative protecting groups, such as the Teoc group, which can be removed under milder, fluoride-based conditions. rsc.org
Stereochemical Control: As mentioned, establishing the correct stereochemistry at C9 was a crucial challenge that required a dedicated stereoselective approach. researchgate.netrsc.org
Fragment Coupling: The condensation of the large, functionalized polyketide and peptide fragments is a difficult step. Low yields can occur during this coupling, requiring optimization of reaction conditions and potentially the use of large excesses of one fragment. rsc.org
Design and Synthesis of Analogues and Derivatives
The successful development of a total synthesis pathway for Jamaicamide B opens the door for the rational design and synthesis of a wide range of analogs of this compound. rsc.orgresearchgate.net By modifying the building blocks used in the synthesis, chemists can create derivatives to probe the molecule's function. For instance, analogs could be synthesized with variations in:
The terminal alkyne group (e.g., replacing bromide with iodide or other halogens). acs.org
The stereocenter at C9. rsc.org
The substitution on the pyrrolinone ring. acs.org
The length and functionality of the polyketide chain. mdpi.com
The synthesis of such analogs is essential for conducting detailed Structure-Activity Relationship (SAR) studies. mdpi.com
Structure-Activity Relationship (SAR) Studies
SAR studies investigate how specific structural features of a molecule contribute to its biological activity. For the jamaicamides, which are known sodium channel blockers, understanding these relationships is key to developing their therapeutic potential. nih.govnih.gov
The Terminal Group: The difference between this compound (alkynyl bromide) and Jamaicamide B (terminal alkyne) provides a key SAR insight. While both are cytotoxic, Jamaicamide B shows antimalarial activity, whereas this compound is inactive in the same assay, suggesting the terminal bromide is detrimental to this specific activity but important for others. mdpi.com
The Pyrrolinone Moiety: Studies on related compounds like the smenamides, which also contain a pyrrolinone terminus, have shown that this part of the molecule is critical for activity. Truncated analogs lacking the pyrrolinone moiety exhibit a dramatic decrease in cytotoxicity. mdpi.com
The completion of the total synthesis of Jamaicamide B, and by extension the pathway to this compound, provides the necessary chemical tools to systematically create a library of analogs and perform comprehensive SAR studies to fully elucidate the pharmacophore of this potent natural product family. rsc.orgresearchgate.net
Comparative Studies and Future Research Directions
Comparison with Related Natural Products from Cyanobacteria
Jamaicamide A is a member of a broader family of bioactive compounds produced by cyanobacteria, sharing structural motifs and biosynthetic origins with several other notable natural products. These comparisons provide insights into the chemical diversity generated by related enzymatic machinery.
Jamaicamides B and C: The most closely related analogs, Jamaicamide B and C, are co-produced with this compound by Moorea producens (formerly Lyngbya majuscula). uniprot.orgacs.org The primary structural difference lies in the terminal alkyne functionality; this compound possesses a unique alkynyl bromide, while Jamaicamide B has a terminal alkyne, and Jamaicamide C has a saturated alkyl chain at this position. rsc.orgsecondarymetabolites.org All three jamaicamides exhibit cytotoxicity against certain cancer cell lines and act as sodium channel blockers. nih.govwikipedia.org However, their potencies differ, with this compound showing the least toxicity to fish in some assays. wikipedia.org Isotopic labeling studies suggest that Jamaicamide B may be a precursor to this compound, with the bromination of the terminal alkyne occurring as a late-stage modification. pnas.org
Curacin A: Also produced by Moorea producens, Curacin A is a potent anticancer agent that shares a common hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) biosynthetic origin with the jamaicamides. wikipedia.org A key point of comparison is the formation of a β-branch. In the jamaicamide pathway, this leads to a vinyl chloride moiety, whereas in the curacin A pathway, a highly homologous set of enzymes catalyzes the formation of a cyclopropane (B1198618) ring. rsc.orgnih.gov This divergence, despite the high sequence identity of the responsible enzymes, highlights a remarkable example of enzymatic functional diversification. nih.govrsc.org
Columbamides: These di- and trichlorinated acyl amides, discovered through a combination of genomic analysis and mass spectrometry, also feature vinyl chloride groups, a hallmark of several cyanobacterial metabolites including the jamaicamides. researchgate.netresearchgate.netmdpi.com The biosynthetic machinery responsible for the vinyl chloride in columbamides is thought to be similar to that in the jamaicamide pathway, involving a cassette of genes with an HMG-CoA synthase-like core. uniprot.orgresearchgate.net
Taveuniamides: This class of chlorinated enyne fatty acid amides also contains the vinyl chloride moiety. mdpi.comrsc.orgnih.gov The presence of this functional group across different compound families like the jamaicamides, columbamides, and taveuniamides suggests a shared or evolutionarily related enzymatic strategy for its installation. mdpi.comnih.gov
Below is a comparative table of these related natural products:
| Compound | Producing Organism | Key Shared/Divergent Feature with this compound | Primary Biological Activity |
| Jamaicamide B | Moorea producens | Terminal alkyne (unbrominated) | Sodium channel blocker, cytotoxic rsc.orgnih.gov |
| Jamaicamide C | Moorea producens | Saturated terminus (no alkyne) | Sodium channel blocker, cytotoxic secondarymetabolites.orgnih.gov |
| Curacin A | Moorea producens | Cyclopropane ring instead of vinyl chloride from a homologous pathway wikipedia.orgrsc.org | Anticancer (tubulin inhibitor) wikipedia.orgnih.gov |
| Hectochlorin (B1195744) | Moorea producens | Homologous initial fatty acid activation domains in biosynthesis acs.orgwikipedia.org | Antifungal, cytotoxic (actin polymerization) wikipedia.org |
| Columbamides | Moorea producens | Contains a vinyl chloride moiety researchgate.netmdpi.com | Cannabinomimetic researchgate.net |
| Taveuniamides | Moorea producens | Contains a vinyl chloride moiety mdpi.comrsc.org | GPCR antagonist mdpi.com |
Evolutionary Diversification of Biosynthetic Pathways
The biosynthetic pathways of this compound and related cyanobacterial metabolites offer a compelling case study in the evolutionary diversification of natural product machinery. The gene clusters responsible for these compounds are modular, consisting of PKS and NRPS components that can be mixed, matched, and modified to generate a wide array of chemical structures. uniprot.org
A prime example of this diversification is the comparison between the jamaicamide and curacin A biosynthetic pathways. rsc.org Despite the high sequence similarity (over 90% identity for most enzymes) between the gene clusters, a few key enzymes dictate the formation of either a vinyl chloride (in jamaicamide) or a cyclopropane ring (in curacin A). rsc.orgnih.govpitt.edu This divergence is largely attributed to the functional plasticity of two enzyme types: an enoyl-CoA hydratase (ECH) homolog and an enoyl reductase (ER) domain. nih.govrsc.org In the jamaicamide pathway, the ECH2 domain (JamJ) catalyzes a decarboxylation that results in the formation of the vinyl chloride. rsc.org In contrast, the homologous enzyme in the curacin pathway (CurF ECH2) directs the reaction toward an intermediate that is then acted upon by a specialized ER domain to forge the cyclopropane ring. nih.gov This illustrates how subtle changes in enzyme sequence can lead to profound differences in the final chemical product. rsc.orgpitt.edu
Furthermore, the presence of highly conserved gene cassettes, such as the jamA-C motif for hexynoic acid incorporation, in the biosynthetic pathways of different molecules like jamaicamide and carmabin A, suggests a process of gene cluster evolution through the recruitment and recombination of functional modules. rsc.org The discovery of transposase elements within some of these gene clusters, such as in the hectochlorin pathway, points to a mechanism for the plasticity and horizontal gene transfer that drives this evolutionary diversification. nih.gov
Biotechnological Potential for Production and Engineering
The complex structure and potent bioactivity of this compound make it an attractive target for biotechnological applications, though significant challenges remain. The native producer, Moorea producens, is difficult to cultivate in large quantities, and the yields of the desired compound are often low and variable. wikipedia.orgnih.gov This has spurred research into heterologous expression and biosynthetic engineering to improve production and generate novel analogs.
The entire 58 kbp jamaicamide biosynthetic gene cluster has been identified, providing a complete blueprint for its production. uniprot.orgnih.gov This knowledge is the foundation for transferring the pathway into a more tractable host organism, such as E. coli or other cyanobacterial species, for controlled and scalable production. nih.gov However, the heterologous expression of large cyanobacterial PKS/NRPS pathways is notoriously difficult due to factors like codon usage, protein folding, and the need for specific precursor molecules.
Several strategies are being explored to overcome these hurdles:
Promoter Engineering: Replacing the native promoters in the gene cluster with strong, inducible promoters could allow for controlled expression and potentially higher yields in a heterologous host.
Pathway Refactoring: Breaking the large gene cluster into smaller, more manageable operons can facilitate expression and troubleshooting.
Halogenation Engineering: The unique halogenated moieties (alkynyl bromide and vinyl chloride) are critical for this compound's bioactivity. Understanding and harnessing the specific halogenase enzymes from the pathway is a key biotechnological goal. This could also open the door to creating novel analogs by feeding the system with different halide salts (e.g., iodide) or by engineering the specificity of the halogenase enzymes.
Unexplored Biological Functions and Molecular Targets
While this compound is primarily recognized as a sodium channel blocker, its full spectrum of biological activities and molecular targets is likely not yet fully understood. wikipedia.orgnih.gov The complex and highly functionalized structure of this compound suggests that it may interact with multiple cellular components. uniprot.org
Current research has established its neurotoxic effects and cytotoxicity against certain cancer cell lines, with an IC50 value of approximately 15 µM for both H-460 human lung and Neuro-2a mouse neuroblastoma cells. nih.govwikipedia.org The sodium channel blocking activity occurs at concentrations around 5 µM. nih.govwikipedia.org However, the precise binding site on the sodium channel and the downstream consequences of this blockade are areas that warrant further investigation.
Beyond sodium channels, other potential molecular targets could exist. Many cyanobacterial lipopeptides with complex architectures are known to interact with various cellular machinery, including other ion channels, enzymes, or cytoskeletal components. nih.govmdpi.com For instance, the related compound hectochlorin targets actin, while curacin A interacts with tubulin. wikipedia.orgnih.gov The possibility that this compound has additional, perhaps weaker, interactions with other targets cannot be ruled out and represents an important area for future research. Unbiased screening approaches, such as chemical proteomics or phenotypic screening against diverse cell lines and disease models, could reveal novel activities and mechanisms of action for this compound. nih.gov
Future Directions in Synthetic and Biosynthetic Research
The study of this compound continues to present exciting opportunities in both chemical synthesis and biosynthesis.
Synthetic Research: The total synthesis of this compound has yet to be accomplished, presenting a significant challenge to synthetic organic chemists due to its array of sensitive functional groups, including the β-methoxy enone, pyrrolinone ring, and the two distinct halogenated moieties. rsc.org Achieving a total synthesis would not only be a landmark achievement but would also provide a platform for:
Structure-Activity Relationship (SAR) Studies: A synthetic route would enable the systematic modification of each part of the molecule to determine which functional groups are essential for its sodium channel blocking activity and cytotoxicity. This could lead to the design of simpler, more potent, or more selective analogs. rsc.org
Development of Chemical Probes: Synthesizing tagged versions of this compound (e.g., with fluorescent or affinity labels) would be invaluable for identifying its precise molecular targets and studying its mechanism of action in a cellular context.
Confirmation of Stereochemistry: While much of the stereochemistry is known, a total synthesis would definitively confirm the absolute configuration of all chiral centers.
Biosynthetic Research: Future biosynthetic research will likely focus on several key areas:
Heterologous Expression and Pathway Engineering: As mentioned, successfully expressing the entire jamaicamide pathway in a robust, industrial-scale host is a major goal. secondarymetabolites.orgnih.gov This would not only provide a sustainable source of the compound but also create a platform for combinatorial biosynthesis, where genes from other pathways could be swapped in to create novel "unnatural" natural products.
Regulation of Biosynthesis: Research into how the jamaicamide gene cluster is regulated in its native organism, Moorea producens, could reveal ways to increase its production. Studies have suggested that factors like light and bromide concentration can influence the output of jamaicamides, pointing to a complex regulatory network. pnas.orgnih.govnih.govresearchgate.net Understanding the transcription factors and signaling pathways involved could lead to new strategies for enhancing yield through targeted culture manipulations. nih.gov
Q & A
Basic Research Questions
Q. What methodologies are employed for isolating and structurally characterizing Jamaicamide A from marine cyanobacteria?
- Methodological Answer :
- Extraction : Use vacuum liquid chromatography (VLC) with gradient elution (e.g., 80% EtOAc/hexanes) to fractionate crude cyanobacterial extracts. Fractions containing jamaicamides are identified via LCMS with molecular networking to prioritize halogenated analogs .
- Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) is applied to isolate pure compounds. Key parameters include C18 columns and acetonitrile/water gradients with 0.1% formic acid .
- Structural Elucidation : Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) and high-resolution mass spectrometry (HRMS) are critical for resolving the β-methoxy eneone system, alkynyl bromide, and pyrrolinone ring .
Q. How is molecular networking used to identify novel analogs of this compound in complex cyanobacterial extracts?
- Methodological Answer :
- Data Acquisition : Perform LC-MS/MS with dynamic exclusion to generate MS1 and MS2 spectra. Low-resolution LTQ scans enhance sensitivity for molecular networking .
- Network Construction : Use tools like GNPS to cluster metabolites based on MS2 fragmentation similarity. Nodes representing jamaicamide analogs are identified via shared substructures (e.g., halogenated moieties) .
- Validation : Cross-reference network nodes with NMR data and biosynthetic gene cluster (BGC) predictions to confirm structural novelty .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in the proposed biosynthetic pathway of this compound?
- Methodological Answer :
- Substrate Feeding Studies : Incubate Moorea producens with isotopically labeled precursors (e.g., ^15N-labeled substrates). MALDI-TOF MS tracks incorporation into intermediates, revealing light-dependent steps (e.g., bromination of 5-hexynoic acid) .
- Gene Knockout Experiments : Use CRISPR-Cas9 to disrupt putative halogenase genes (e.g., jamQ) in the jamaicamide BGC. LCMS profiles of mutants confirm the absence of brominated analogs .
- Enzyme Assays : Heterologously express JamA in E. coli to test substrate specificity. Activity assays with 5-hexenoic acid vs. 6-bromo-5-hexynoic acid clarify biosynthetic bottlenecks .
Q. How can bioinformatic tools like biosyntheticSPAdes improve the assembly of fragmented biosynthetic gene clusters (BGCs) responsible for this compound production?
- Methodological Answer :
- Graph-Based Assembly : Unlike SPAdes, biosyntheticSPAdes prioritizes BGC subgraphs by integrating domain annotations (e.g., adenylation (A) and acyltransferase (AT) domains). This resolves misassemblies in repetitive regions (e.g., trans-AT PKS modules) .
- Complexity Metrics : Define BGC complexity by the number of A/AT domains. For jamaicamide (complexity = 9), biosyntheticSPAdes restores collapsed edges in assembly graphs, enabling accurate scaffolding .
- Validation : Align reconstructed BGCs with reference genomes (e.g., Pseudomonas protegens Pf-5) to verify >99% identity in domain arrangements .
Q. What strategies optimize heterologous expression of the jamaicamide BGC in non-native hosts?
- Methodological Answer :
- Promoter Engineering : Replace native promoters with inducible systems (e.g., T7) in E. coli or Streptomyces hosts to balance toxic intermediate production .
- Co-culture Screening : Co-express jamaicamide BGC with cyanobacterial chaperones (e.g., lyngbyatoxin transporters) to enhance solubility of halogenases .
- Metabolite Triggering : Supplement cultures with halogen salts (e.g., NaBr/NaI) to activate cryptic halogenation pathways, as demonstrated for jamaicamide F (iodinated analog) .
Data Analysis and Reproducibility
Q. How can researchers address discrepancies in NMR data for halogenated jamaicamide analogs?
- Methodological Answer :
- Solvent Optimization : Use deuterated DMSO-d6 to minimize signal broadening caused by halogen electronegativity .
- Dynamic Exclusion : Apply ^13C-filtered experiments to suppress background noise from non-halogenated contaminants .
- Collaborative Validation : Share raw NMR data (FID files) via platforms like NMReDATA to ensure reproducibility across labs .
Q. What statistical frameworks are suitable for analyzing the ecological role of jamaicamide analogs in cyanobacterial competition?
- Methodological Answer :
- Metabolite Abundance Correlation : Apply Spearman’s rank correlation to LCMS peak areas and microbial co-occurrence data from metagenomic studies (e.g., Human Microbiome Project) .
- Toxicity Assays : Use zebrafish models to quantify LD50 values for sodium channel-blocking activity. Compare dose-response curves of this compound vs. synthetic analogs .
Tables for Methodological Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
